molecular formula C18H19ClN6O4S3 B10925189 7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10925189
M. Wt: 515.0 g/mol
InChI Key: OMERHHWMZXXOBP-UHFFFAOYSA-N
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Description

The compound 7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule that features a variety of functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the propanoyl group: The pyrazole derivative is then reacted with propanoyl chloride in the presence of a base to form the propanoyl-substituted pyrazole.

    Formation of the thiadiazole ring: This involves the reaction of appropriate thiadiazole precursors under specific conditions to form the thiadiazole ring.

    Coupling of the two rings: The pyrazole and thiadiazole rings are then coupled through a series of reactions involving various reagents and catalysts.

    Formation of the bicyclic β-lactam structure: This step involves the cyclization of the intermediate compounds to form the final bicyclic β-lactam structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Due to its potential biological activity, the compound can be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound’s uniqueness lies in its combination of a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure. This combination of functional groups and structural features is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C18H19ClN6O4S3

Molecular Weight

515.0 g/mol

IUPAC Name

7-[2-(4-chloro-3-methylpyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19ClN6O4S3/c1-7-11(19)4-24(23-7)8(2)14(26)20-12-15(27)25-13(17(28)29)10(5-30-16(12)25)6-31-18-22-21-9(3)32-18/h4,8,12,16H,5-6H2,1-3H3,(H,20,26)(H,28,29)

InChI Key

OMERHHWMZXXOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O

Origin of Product

United States

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